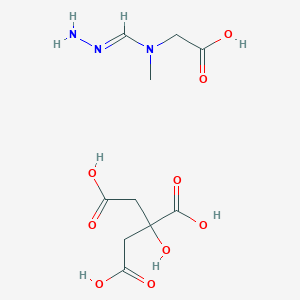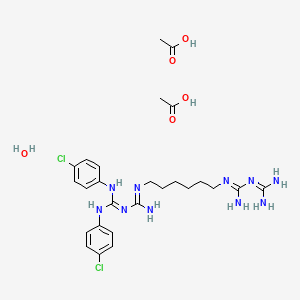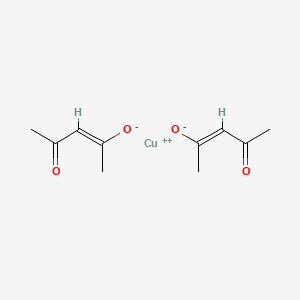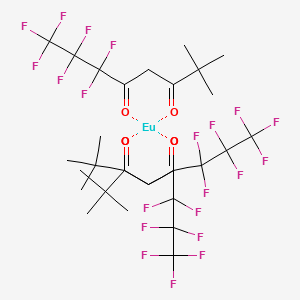![molecular formula C7H9ClO B8073797 (1R,3S,4S)-3-chlorobicyclo[2.2.1]heptan-2-one](/img/structure/B8073797.png)
(1R,3S,4S)-3-chlorobicyclo[2.2.1]heptan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one: is a bicyclic organic compound with a chlorine atom attached to the third carbon of the bicyclo[2.2.1]heptane ring system. This compound is known for its unique structural features and reactivity, making it a valuable substance in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Halogenation of Bicyclo[2.2.1]heptan-2-one: The compound can be synthesized by the halogenation of bicyclo[2.2.1]heptan-2-one using chlorine gas in the presence of a suitable catalyst, such as ferric chloride (FeCl₃).
Chlorination of Bicyclo[2.2.1]heptan-2-ol: Another method involves the chlorination of bicyclo[2.2.1]heptan-2-ol, followed by oxidation to form the desired compound.
Industrial Production Methods: The industrial production of this compound typically involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or distillation to obtain the final product.
Chemical Reactions Analysis
(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form (1R,3S,4S)-3-chlorobicyclo[2.2.1]heptan-2,5-dione using oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reduction reactions can convert the compound to (1R,3S,4S)-3-chlorobicyclo[2.2.1]heptan-2-ol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, replacing it with other functional groups.
Common Reagents and Conditions:
Oxidation: KMnO₄, H₂CrO₄, and heat.
Reduction: LiAlH₄, ether solvent, and low temperatures.
Substitution: Various nucleophiles (e.g., hydroxide, alkoxide) and polar aprotic solvents.
Major Products Formed:
Oxidation: (1R,3S,4S)-3-chlorobicyclo[2.2.1]heptan-2,5-dione.
Reduction: (1R,3S,4S)-3-chlorobicyclo[2.2.1]heptan-2-ol.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one: has several scientific research applications, including:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecular structures.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (1R,3S,4S)-3-chlorobicyclo[2.2.1]heptan-2-one exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.
Comparison with Similar Compounds
(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one: can be compared with other similar compounds, such as:
Bicyclo[2.2.1]heptan-2-one: Lacks the chlorine atom, resulting in different reactivity and applications.
(1R,2S,4S)-Bicyclo[2.2.1]heptan-2-ol: Contains a hydroxyl group instead of a chlorine atom, leading to different chemical properties.
(1R,4S)-Bicyclo[2.2.1]heptan-2-one: Similar structure but without the chlorine atom at the third position.
The presence of the chlorine atom in this compound imparts unique chemical and physical properties that distinguish it from these similar compounds.
Properties
IUPAC Name |
(1R,3S,4S)-3-chlorobicyclo[2.2.1]heptan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClO/c8-6-4-1-2-5(3-4)7(6)9/h4-6H,1-3H2/t4-,5+,6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQRKEKMZLKKQOP-JKUQZMGJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C(C2=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C[C@H]1[C@@H](C2=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
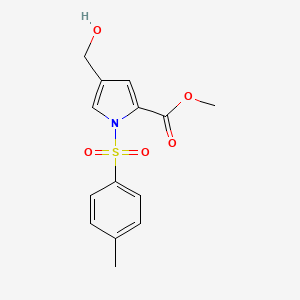
![2,2-[(E)-1,2-Diazenediyl]Dipyridine](/img/structure/B8073720.png)
![Cyclopropanecarboxylic acid, 3-(2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethyl-, [1a,3a(Z)]-](/img/structure/B8073726.png)
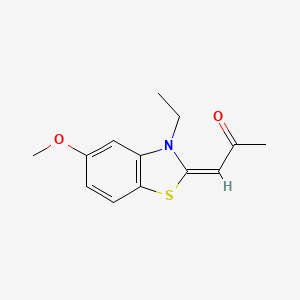
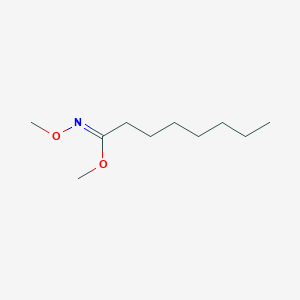
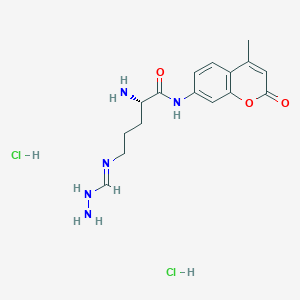
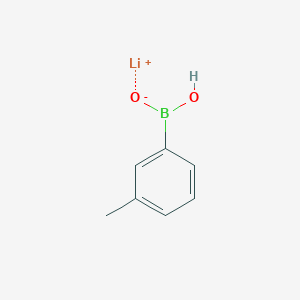
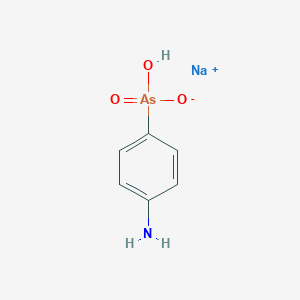
![(19Z,21Z,25Z,27Z,29Z,31Z)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,4,7,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,25,27,29,31-hexaene-36-carboxylic acid](/img/structure/B8073770.png)
